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Overview
Description
Laropiprant combined with niacin is a pharmaceutical compound used primarily to manage dyslipidemia by reducing low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol levels. While niacin is effective in lowering cholesterol, it often causes facial flushing due to the release of prostaglandin D2. Laropiprant, a prostaglandin D2 receptor antagonist, is included to mitigate this side effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of laropiprant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including halogenation, sulfonation, and cyclization .
Industrial Production Methods
Industrial production of laropiprant and niacin involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Laropiprant and niacin undergo various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on laropiprant.
Substitution: Halogenation and sulfonation are common substitution reactions in the synthesis of laropiprant.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, fluorine, sulfonyl chloride.
Major Products
The major products formed from these reactions include various derivatives of niacin and laropiprant, which are used to study their pharmacological properties and improve their therapeutic efficacy .
Scientific Research Applications
Chemistry
In chemistry, laropiprant and niacin are used to study the effects of prostaglandin D2 receptor antagonism and the mechanisms of cholesterol reduction. They serve as model compounds for developing new lipid-lowering agents .
Biology
Biologically, these compounds are used to investigate the pathways involved in lipid metabolism and the role of prostaglandins in inflammatory responses. They help in understanding the molecular mechanisms underlying dyslipidemia and its treatment .
Medicine
Medically, laropiprant and niacin are used to manage dyslipidemia and reduce cardiovascular risk. Clinical trials have shown their efficacy in lowering cholesterol levels and improving patient compliance by reducing niacin-induced flushing .
Industry
In the pharmaceutical industry, these compounds are used to develop combination therapies for managing cholesterol levels. They are also studied for their potential use in treating other conditions related to lipid metabolism .
Mechanism of Action
Niacin lowers cholesterol by inhibiting the hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids. This decreases the transport of free fatty acids to the liver, reducing the synthesis of very low-density lipoprotein cholesterol and low-density lipoprotein cholesterol . Laropiprant acts as a selective antagonist of the prostaglandin D2 receptor subtype DP1, inhibiting the vasodilation caused by prostaglandin D2 and thus reducing niacin-induced flushing .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: Another lipid-lowering agent that inhibits the absorption of cholesterol in the small intestine.
Statins: A class of drugs that inhibit the enzyme HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Uniqueness
Laropiprant combined with niacin is unique in its dual action of lowering cholesterol and reducing niacin-induced flushing. This combination improves patient compliance and provides a comprehensive approach to managing dyslipidemia .
Properties
CAS No. |
1046050-73-0 |
---|---|
Molecular Formula |
C27H24ClFN2O6S |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1 |
InChI Key |
ZZRFQBQNZLFESZ-BTQNPOSSSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |
SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |
1046050-73-0 | |
Origin of Product |
United States |
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